3,4-Dichlorobenzenesulfonyl fluoride

説明

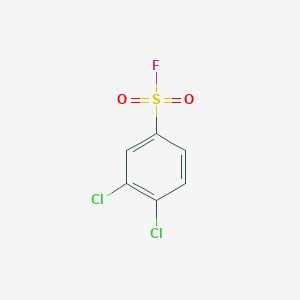

3,4-Dichlorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

準備方法

The synthesis of 3,4-Dichlorobenzenesulfonyl fluoride typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with a fluorinating agent . One common method is to react 3,4-dichlorobenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent under controlled conditions . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) undergoes sulfur(VI) fluoride exchange (SuFEx) reactions, a hallmark of click chemistry. This reaction proceeds via nucleophilic attack at the sulfur center, replacing fluoride with oxygen- or nitrogen-based nucleophiles .

Key reactions include:

-

Amine sulfonylation : Reacts with primary/secondary amines to form sulfonamides.

Example:

Conditions: Room temperature, polar aprotic solvents (e.g., acetonitrile) . -

Alcoholysis : Forms sulfonate esters with alcohols.

Conditions: Base catalysis (e.g., K₂CO₃) .

Mechanistic Insight :

The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing chlorine substituents, lowering the activation energy for nucleophilic substitution .

Radical-Mediated Transformations

Under photocatalytic conditions, aryl radicals generated from diazonium salts can couple with sulfur dioxide surrogates (e.g., DABSO) to form sulfonyl radicals, which subsequently react with fluorinating agents like NFSI . While 3,4-dichlorobenzenesulfonyl fluoride itself is not a radical precursor, its sulfonyl fluoride group may participate in radical chain processes under specific conditions.

Example Pathway :

Conditions: Ru(bpy)₃Cl₂ photocatalyst, 467 nm light .

Hydrolysis and Stability

Unlike sulfonyl chlorides, sulfonyl fluorides exhibit superior hydrolytic stability. Hydrolysis to the corresponding sulfonic acid occurs only under strongly basic or prolonged aqueous conditions :

Half-life in neutral water: >24 hours at 25°C .

Comparative Reactivity with Analogues

The chlorine substituents at the 3- and 4-positions influence reactivity relative to other sulfonyl fluorides:

Functional Group Compatibility

The compound is compatible with diverse reaction conditions due to:

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure :

- DCBSF is characterized by a sulfonyl fluoride functional group, which imparts unique reactivity. The molecule can form covalent bonds with nucleophilic sites on proteins and nucleic acids, making it useful in biochemical applications.

Reactivity :

- The sulfonyl fluoride group is known to participate in nucleophilic substitution reactions. This property enables the compound to act as an electrophile in various chemical transformations, including the synthesis of more complex molecules through coupling reactions and click chemistry.

Scientific Research Applications

-

Synthesis of Pharmaceuticals :

- DCBSF serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl fluoride groups into molecules enhances the biological activity of drug candidates. For instance, it has been utilized in synthesizing inhibitors for proteases and other enzymes .

- Bioconjugation Techniques :

- Development of Agrochemicals :

- Material Science :

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of DCBSF in synthesizing sulfonamide antibiotics through nucleophilic substitution reactions. The introduction of the sulfonyl fluoride group significantly improved the antibacterial activity compared to traditional sulfonamide compounds.

Case Study 2: Bioconjugation for Targeted Drug Delivery

Another research project focused on using DCBSF for bioconjugation to develop targeted drug delivery systems. The study highlighted how DCBSF-modified antibodies exhibited enhanced binding affinity to cancer cells.

作用機序

The mechanism of action of 3,4-Dichlorobenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in enzyme inhibition, the sulfonyl fluoride group can react with the active site of the enzyme, leading to the formation of a covalent adduct that inhibits enzyme activity .

類似化合物との比較

3,4-Dichlorobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as 4-chlorobenzenesulfonyl fluoride and 2,4-dichlorobenzenesulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in the substitution pattern on the benzene ring. The unique substitution pattern of this compound can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.

生物活性

3,4-Dichlorobenzenesulfonyl fluoride (DCBSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article provides a detailed overview of its biological properties, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes two chlorine atoms and a fluorine atom attached to a benzene ring with a sulfonyl group. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonate have shown high activity against various Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 0.39 to 3.12 mg/L against MSSA and from 0.39 to 1.56 mg/L against MRSA .

Table 1: Antimicrobial Activity of Benzenesulfonate Derivatives

| Compound | Target Bacteria | MIC (mg/L) | Cytotoxicity (IC50 mg/L) |

|---|---|---|---|

| 9k | MSSA | 0.39 | >12.3 |

| 9q | MRSA | 0.78 | >12.3 |

| 9r | Enterococcus faecalis | 6.25 | >12.3 |

| 9a | Enterococcus faecium | 6.25 | >12.3 |

The presence of halogen substituents (Cl or CF₃) on the aromatic ring significantly enhances the antimicrobial activity of these compounds .

Enzyme Inhibition

DCBSF has also been studied for its potential as an enzyme inhibitor. One notable study involved the synthesis of anthranilic acid derivatives that included DCBSF as a key component. These derivatives were found to inhibit the enzyme MabA, which is crucial in mycobacterial fatty acid synthesis, with an IC50 value of approximately 38 ± 6 µM . This suggests that DCBSF can serve as a scaffold for developing inhibitors targeting specific enzymes in pathogenic bacteria.

Case Studies

- Antitubercular Activity : A study explored the antitubercular activity of anthranilic acid derivatives containing DCBSF. The results indicated that these compounds affected bacterial growth through mechanisms beyond direct inhibition of MabA, suggesting multiple targets within mycobacterial cells .

- Cytotoxicity Assessments : In evaluating the cytotoxicity of various benzenesulfonate derivatives, it was found that many exhibited low toxicity towards human lung fibroblasts (MRC-5), indicating their potential as safe antibacterial agents .

特性

IUPAC Name |

3,4-dichlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUGNSGWAGTVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292826 | |

| Record name | 3,4-dichlorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60191-50-6 | |

| Record name | NSC85757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichlorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60191-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。